molecular formula C14H17F4NO3 B5885376 N~2~-CYCLOPENTYL-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE

N~2~-CYCLOPENTYL-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE

Cat. No.: B5885376
M. Wt: 323.28 g/mol
InChI Key: UNCSSRGAJKTIQF-UHFFFAOYSA-N
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Description

N~2~-Cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is a synthetic organic compound with the molecular formula C14H17F4NO3 It is characterized by the presence of a cyclopentyl group, a tetrafluoropropoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide typically involves multiple steps, including the formation of the furan ring, introduction of the cyclopentyl group, and attachment of the tetrafluoropropoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N~2~-Cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: Reduction of the furan ring can yield dihydrofuran derivatives.

    Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N~2~-Cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N2-Cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-Cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
  • N~2~-Cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furanamide
  • N~2~-Cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furancarboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrafluoropropoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopentyl-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F4NO3/c15-13(16)14(17,18)8-21-7-10-5-6-11(22-10)12(20)19-9-3-1-2-4-9/h5-6,9,13H,1-4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCSSRGAJKTIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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